molecular formula C8H9Cl2NO2 B599592 Ethyl 4-chloronicotinate hydrochloride CAS No. 174496-99-2

Ethyl 4-chloronicotinate hydrochloride

Cat. No. B599592
M. Wt: 222.065
InChI Key: LPFBXCWCEZYZOO-UHFFFAOYSA-N
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Description

Ethyl 4-chloronicotinate hydrochloride is a chemical compound with the CAS Number: 174496-99-2 . It has a molecular weight of 222.07 and its IUPAC name is ethyl 4-chloronicotinate hydrochloride . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloronicotinate hydrochloride is 1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H . The molecular formula is C8H9Cl2NO2 .


Physical And Chemical Properties Analysis

Ethyl 4-chloronicotinate hydrochloride has a molecular weight of 185.61 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 185.0243562 g/mol . The topological polar surface area is 39.2 Ų . The compound has 12 heavy atoms .

Scientific Research Applications

  • Stereoselective Synthesis of Optical Isomers : Ethyl 4-chloronicotinate hydrochloride is used in the stereoselective synthesis of optical isomers, particularly Ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemistry intermediate used in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis is achieved using microfluidic chip reactors and stereoselective biotechnology methods in enzymatic reactions (Kluson et al., 2019).

  • Precursor for 2-Chloronicotinic Acid : It acts as a precursor in the synthesis of 2-Chloronicotinic acid, which is synthesized through a two-step reaction of cyclization and hydrolyzation (Sun Guo-dong, 2011).

  • Biosynthesis of Chiral Drugs : Ethyl 4-chloronicotinate hydrochloride is involved in the biosynthesis of chiral drugs. For instance, it serves as a precursor for the production of cholesterol-lowering statins through the asymmetric reduction process (Q. Ye et al., 2011).

  • Synthesis of Schiff and Mannich Bases : This compound is used in the synthesis of Schiff and Mannich bases of isatin derivatives, which have potential applications in pharmaceuticals (O. Bekircan & H. Bektaş, 2008).

  • Development of Nonpeptide Agonists : In the field of medicinal chemistry, it has been used in the discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor, which can be a potential drug lead (G. Croston et al., 2002).

  • Enzyme-catalyzed Asymmetric Reduction : It is also used in enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems, which is a method of producing chiral intermediates for pharmaceuticals (S. Shimizu et al., 1990).

  • Synthesis of Pyrazolo-pyranopyridine Derivatives : Ethyl 4-chloronicotinate hydrochloride is utilized in synthesizing pyrazolo-pyranopyridine derivatives, which have applications in medicinal chemistry (F. Melani et al., 1988).

  • Multi-Kilogram Scale Synthesis for Preclinical Studies : It is used in the development of a multi-kilogram-scale synthesis of pharmaceutical compounds, supporting preclinical and clinical studies (S. Andersen et al., 2013).

Safety And Hazards

The safety information for Ethyl 4-chloronicotinate hydrochloride indicates that it has GHS07 pictograms . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-chloropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFBXCWCEZYZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670459
Record name Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloronicotinate hydrochloride

CAS RN

174496-99-2
Record name Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Zhu, M Ning, C Guo, L Zhang, G Pan, Y Leng… - European journal of …, 2013 - Elsevier
… A flask was charged with ethyl 4-chloronicotinate hydrochloride 5 (11 g, 50 mmol), phenylboronic acid (7.3 g, 60 mmol), K 2 CO 3 (20 g, 150 mmol), H 2 O (50 ml, 50 mmol), Pd(PPh 3 ) 4 …
Number of citations: 21 www.sciencedirect.com

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